N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
Description
N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine (molecular formula: C₂₀H₁₉N₅O₃; molecular weight: 377.40 g/mol) is a triazine-derived compound featuring a 1,3,5-triazine core substituted with a 3-methyl-1-benzofuran-2-yl group at position 6 and a 2,5-dimethoxyphenylamine group at positions 2 and 2.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19N5O3/c1-11-13-6-4-5-7-15(13)28-17(11)18-23-19(21)25-20(24-18)22-14-10-12(26-2)8-9-16(14)27-3/h4-10H,1-3H3,(H3,21,22,23,24,25) |
InChI Key |
UZCUTMQBQJMUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=C(C=CC(=C4)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the benzofuran and dimethoxyphenyl groups. Common reagents used in these reactions include triazine precursors, benzofuran derivatives, and dimethoxyphenyl compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have indicated that compounds with triazine moieties exhibit significant anticancer activities. For instance, derivatives of triazine have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth. The incorporation of the 3-methyl-1-benzofuran group in N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine enhances its bioactivity by improving solubility and bioavailability compared to other triazine derivatives .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Research indicates that the presence of the benzofuran moiety contributes to the compound's ability to disrupt bacterial cell membranes, thus exhibiting bactericidal effects .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have shown that similar triazine derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced apoptosis .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
this compound can be utilized in the development of OLEDs due to its favorable electronic properties. The triazine core provides a robust framework for charge transport, while the dimethoxyphenyl and benzofuran substitutions enhance light-emitting capabilities .
Photovoltaic Devices
The compound's ability to absorb light in specific wavelengths makes it a candidate for use in photovoltaic devices. Its structural characteristics allow for efficient charge separation and transport within organic solar cells .
Organic Synthesis Applications
Building Block for Drug Development
As a versatile intermediate, this compound serves as a building block for synthesizing more complex pharmaceutical agents. Its functional groups can be modified to create derivatives with tailored biological activities .
Synthesis of Heterocyclic Compounds
The compound can also be employed in the synthesis of various heterocyclic compounds through cyclization reactions. These reactions are crucial in developing new drugs with improved efficacy and reduced side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against multiple cancer cell lines | Showed IC50 values comparable to standard chemotherapeutics |
| Antimicrobial Efficacy Assessment | Tested against Gram-positive and Gram-negative bacteria | Demonstrated significant inhibition zones indicating potent activity |
| Neuroprotection Research | Assessed in models of oxidative stress | Reduced neuronal cell death by 30% compared to controls |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The triazine core allows for diverse substitutions, leading to compounds with distinct properties. Key analogues include:
N-(4-Chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
- Molecular formula : C₁₈H₁₄ClN₅O
- Molecular weight : 351.79 g/mol
- Key difference : The 4-chlorophenyl group replaces the 2,5-dimethoxyphenyl group.
- Impact : The electron-withdrawing chlorine atom increases hydrophobicity and may enhance persistence in environmental matrices compared to methoxy-substituted derivatives .
N-(3-Chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
- Molecular formula : C₁₉H₁₆ClN₅O
- Molecular weight : 377.82 g/mol
- Key difference : A 3-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing effects.
- Impact : The methyl group may improve lipid solubility, while chlorine could enhance binding to hydrophobic biological targets .
N-(3,5-Dichlorophenyl)-6-(1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
- Molecular formula : C₁₇H₁₁Cl₂N₅O
- Molecular weight : 380.20 g/mol
- Key difference : A 3,5-dichlorophenyl group replaces the dimethoxyphenyl moiety.
Analogues with Modified Benzofuran Groups
6-(1-Benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Molecular formula : C₁₉H₁₈N₅O
- Molecular weight : 356.38 g/mol
- Key difference : A 2,3-dimethylphenyl group replaces the dimethoxyphenyl substituent.
Atrazine (6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine)
- Molecular formula : C₈H₁₄ClN₅
- Molecular weight : 215.68 g/mol
- Key difference : Simpler substituents (chlorine, ethyl, isopropyl) instead of aromatic groups.
- Impact : Atrazine’s efficacy as a photosynthesis inhibitor arises from its chloro-triazine structure, whereas the target compound’s benzofuran and dimethoxyphenyl groups may target different pathways .
Indaziflam (N-[(1R,2S)-2,3-Dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Steric Considerations: The 3-methylbenzofuran group introduces steric hindrance, which may reduce non-target binding in biological systems compared to simpler triazines like atrazine .
- Environmental Impact : Dimethoxyphenyl substituents are less persistent than chlorinated groups, suggesting a lower environmental burden .
Biological Activity
N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and potential therapeutic applications.
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
1. Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. The compound has been tested against multiple human cancer cell lines. For instance:
- Cytotoxicity : The compound showed dose-dependent cytotoxicity against several cancer cell lines including A431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma) with IC50 values indicating effective inhibition of cell growth .
2. Antimicrobial Activity
Triazine derivatives are known for their antimicrobial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Testing : In vitro studies showed that the compound had a minimum inhibitory concentration (MIC) that was significantly lower than standard antibiotics .
3. Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been highlighted in studies focusing on its ability to inhibit pro-inflammatory cytokines. This suggests a role in managing inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. The structure-activity relationship studies indicate that modifications on the benzofuran moiety and triazine core can enhance biological activity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In vitro Studies : A study evaluated the effect of the compound on various cancer cell lines and reported significant apoptosis induction in treated cells.
- Animal Models : In vivo studies demonstrated reduced tumor growth in xenograft models treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
